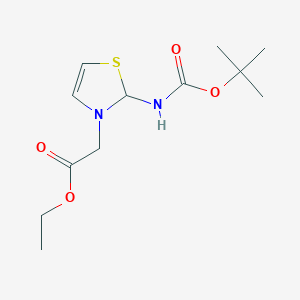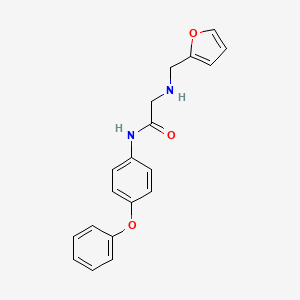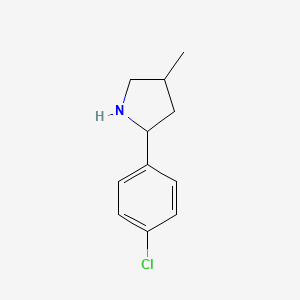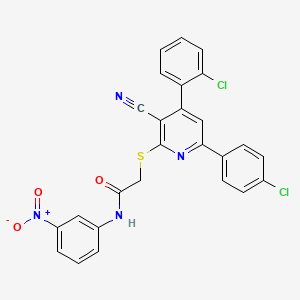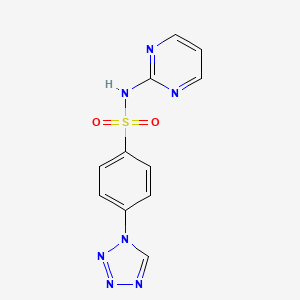
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Pyrimidine Ring: Starting from simple precursors like acetamidine and formamide under acidic conditions.
Tetrazole Ring Formation: Using azide and nitrile precursors under cyclization conditions.
Sulfonamide Formation: Reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Possible use in materials science or as a catalyst.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives, tetrazole-containing compounds, and pyrimidine analogs.
Uniqueness: Its unique combination of functional groups might confer distinct biological activities or chemical reactivity compared to other compounds.
List of Similar Compounds
Sulfanilamide: A simpler sulfonamide.
Tetrazole derivatives: Such as 5-aminotetrazole.
Pyrimidine analogs: Like 5-fluorouracil.
Propriétés
Numéro CAS |
327083-89-6 |
|---|---|
Formule moléculaire |
C11H9N7O2S |
Poids moléculaire |
303.30 g/mol |
Nom IUPAC |
N-pyrimidin-2-yl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H9N7O2S/c19-21(20,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)18-8-14-16-17-18/h1-8H,(H,12,13,15) |
Clé InChI |
WMWGUKFIMRWPTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Solubilité |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
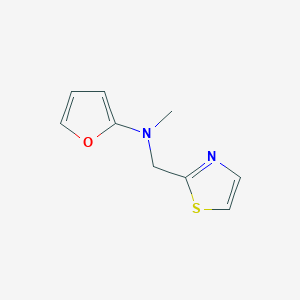
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
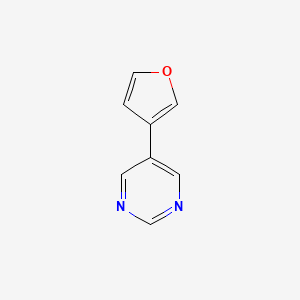
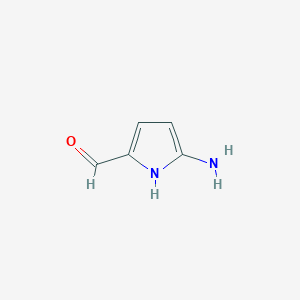
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)


